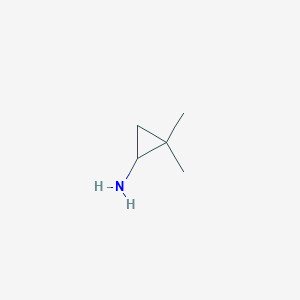

2,2-Dimethylcyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethylcyclopropan-1-amine is a chemical compound with the molecular formula C5H11N . It has a molecular weight of 85.15 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecule of 2,2-Dimethylcyclopropan-1-amine contains a total of 17 bonds. There are 6 non-H bonds, 1 three-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

2,2-Dimethylcyclopropan-1-amine is a liquid at room temperature . The compound’s InChI Code is 1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3 and its InChI key is RHJITQJBHCWZLJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2,2-Dimethylcyclopropan-1-amine serves as an important intermediate in the synthesis of various chemicals. The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, a derivative of 2,2-Dimethylcyclopropan-1-amine, are significant in the production of medicaments and pesticides. Different synthesis routes and the resolution of racemic mixtures are explored in this context (Li Gong, 2007).

Solubility in Various Solvents

Understanding the solubility of 2,2-Dimethylcyclopropan-1-amine derivatives in different solvents is crucial for industrial design and theoretical studies. The solubility of (S)-(+)-2,2-dimethylcyclopropane carbox amide in various solvents like toluene, dichloromethane, and ethyl acetate has been measured, providing essential data for further research and applications (Xiaohua Shi et al., 2006).

Electrochemiluminescent Detection

Capillary electrophoresis coupled with electrochemiluminescent detection is used for analyzing impurities in drugs containing amino groups, where derivatives of 2,2-Dimethylcyclopropan-1-amine might be relevant. This method is crucial in drug quality control for detecting toxic amines generated through hydrolysis reactions (Zhifeng Fu et al., 2009).

Development of Novel Compounds

The compound is used as a scaffold in developing new chemical entities. Syntheses of derivatives like 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine have been achieved, and these derivatives have potential applications in creating new chemical compounds (S. Kozhushkov et al., 2010).

Interaction with Metal Ions

Research into the interaction of 2,2-Dimethylcyclopropan-1-amine derivatives with metal ions is another significant application. These studies are fundamental for understanding complex chemical reactions and have implications in various fields, including pharmaceuticals (A. Aguiari et al., 1992).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms associated with it are GHS02 and GHS05 . The signal word for the compound is “Danger” and it has hazard statements H223 and H314 . Precautionary statements include P210, P211, P251, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P410+P412, and P501 .

Relevant Papers One relevant paper found discusses the synthesis of multi-substituted pyridines and pyrroles from aryl methyl ketones with 1-amino-2-methylpropan-2-ol and 1,2-diamino-2-methylpropane, respectively . This paper could provide insights into reactions involving similar amines like 2,2-Dimethylcyclopropan-1-amine.

Propiedades

IUPAC Name |

2,2-dimethylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYCMLREPMLLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclopropan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2575157.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)